KDM5-C70 - 1596348-32-1

KDM5-C70

Catalog Number: EVT-271640
CAS Number: 1596348-32-1
Molecular Formula: C17H28N4O3
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KDM5-C70 is a JARID1 Histone Demethylases Inhibitor. KDM5-C70 had an antiproliferative effect in myeloma cells, leading to genome-wide elevation of H3K4me3 levels.
Overview

KDM5-C70 is a selective inhibitor of the KDM5 family of histone demethylases, specifically targeting Jumonji AT-rich interactive domain 1B, also known as lysine-specific demethylase 5B. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. KDM5-C70 is classified as a small-molecule inhibitor with a molecular formula of C17H28N4O3C_{17}H_{28}N_{4}O_{3} and a molecular weight of 336.43 g/mol. Its chemical structure allows it to penetrate cell membranes effectively, making it suitable for in vivo studies and therapeutic applications .

Synthesis Analysis

KDM5-C70 is synthesized through a series of chemical reactions designed to create cell-permeable prodrugs that can be hydrolyzed within cells to yield the active form of the inhibitor. The synthesis involves the following key steps:

  1. Starting Materials: The synthesis begins with thienopyridine-based compounds, which serve as the core structure for KDM5-C70.
  2. Functionalization: Key functional groups are introduced to enhance selectivity and potency. For instance, modifications are made to incorporate reactive electrophiles that can interact with specific residues in the KDM5 active site.
  3. Prodrug Formation: The ethyl ester derivative is synthesized to make KDM5-C70 cell-permeable. This prodrug is hydrolyzed by cellular esterases to release the active compound .

The technical details of the synthesis include various coupling reactions and purification steps to ensure high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of KDM5-C70 features a thienopyridine core with specific substituents that enhance its binding affinity for the KDM5 enzyme. The compound's active site interactions are characterized by:

  • Cysteine Interaction: The presence of a noncatalytic cysteine (Cys481) near the active site facilitates covalent bonding with reactive groups in KDM5-C70.
  • Binding Affinity: The binding interactions involve coordination with metal ions such as Fe(II), which are critical for the enzymatic activity of KDM5 .

Structural Data

  • Molecular Weight: 336.43 g/mol
  • CAS Number: 1596348-32-1
  • Chemical Formula: C17H28N4O3C_{17}H_{28}N_{4}O_{3}
Chemical Reactions Analysis

KDM5-C70 primarily acts through competitive inhibition of KDM5 demethylases, affecting histone methylation patterns. Key reactions include:

  1. Inhibition Mechanism: KDM5-C70 competes with α-ketoglutarate, a cofactor essential for KDM5 activity, thereby disrupting normal demethylation processes.
  2. Histone Modification: Treatment with KDM5-C70 leads to an increase in trimethylation levels at histone H3 lysine 4 (H3K4me3), which is associated with active transcription and gene expression .

These reactions indicate that KDM5-C70 can modulate chromatin states and influence gene expression profiles.

Mechanism of Action

KDM5-C70 exerts its effects through several interconnected pathways:

  1. Histone Demethylation Inhibition: By inhibiting KDM5 activity, KDM5-C70 increases levels of H3K4me3, promoting transcriptional activation at target genes.
  2. Cell Cycle Regulation: Studies show that treatment with KDM5-C70 impairs cell cycle progression without altering total levels of phosphorylated retinoblastoma protein, indicating a targeted effect on cell proliferation pathways .
  3. Immune Response Modulation: Inhibition of KDM5 also affects immune response pathways, notably increasing expression levels of interferon-stimulated genes through the cGAS-STING signaling cascade .
Physical and Chemical Properties Analysis

KDM5-C70 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents, which aids in its application in various biological assays.
  • Stability: The compound remains stable under physiological conditions, allowing for effective cellular uptake and prolonged action within target cells.
  • Selectivity: With an IC50 value of approximately 49 nM for KDM5B, it demonstrates high selectivity over other histone demethylases, minimizing off-target effects .
Applications

KDM5-C70 has significant scientific applications, particularly in cancer research:

  1. Cancer Treatment: Its ability to modulate histone methylation makes it a candidate for therapeutic strategies aimed at cancers characterized by aberrant KDM5 activity.
  2. Epigenetic Studies: Researchers utilize KDM5-C70 to explore epigenetic regulation mechanisms in various biological contexts, including immune responses and transcriptional regulation.
  3. Drug Development: As a model compound for developing more potent inhibitors, KDM5-C70 serves as a basis for synthesizing new analogs with enhanced efficacy and selectivity against different cancer types .
Introduction to Epigenetic Regulation and KDM5-C70

Epigenetic Mechanisms in Cell Fate Determination

Histone Methylation Dynamics and Chromatin Remodeling

Histone methylation—particularly at histone H3 lysine 4 (H3K4)—serves as a critical epigenetic mark governing transcriptional activation. The trimethylated form (H3K4me3) is enriched at active gene promoters and enhancers, facilitating an "open" chromatin state that recruits transcription factors and RNA polymerase II. KDM5-C70, a pan-KDM5 histone demethylase inhibitor, elevates global H3K4me3 levels by blocking demethylase activity. In neural stem cells (NSCs), this leads to chromatin remodeling at the Gfap (glial fibrillary acidic protein) promoter, directly promoting astrocytic differentiation [2] [4] [5]. Genome-wide studies in myeloma cells confirm that KDM5-C70 induces H3K4me3 accumulation at transcription start sites, reactivating silenced developmental genes [1] [7].

Role of Lysine-Specific Histone Demethylases (KDMs) in Gene Silencing

KDMs dynamically regulate gene expression by removing methyl groups from histone lysine residues. The KDM5 subfamily (KDM5A-D) specifically targets H3K4me1/2/3, acting as transcriptional repressors. By erasing H3K4 methylation marks, KDM5 enzymes silence tumor suppressors in cancer and lineage-specific genes in stem cells. KDM5-C70 inhibits this activity, preventing H3K4me3 removal and derepressing genes involved in cell differentiation and immune responses [3] [6] [8].

Table 1: H3K4 Methylation States and Functional Roles

Methylation StateChromatin LocationTranscriptional StatusEffect of KDM5 Inhibition
H3K4me1EnhancersPrimed/ActiveModest increase
H3K4me2Promoters/EnhancersActiveSignificant increase
H3K4me3Active promotersHighly activeGenome-wide elevation [1] [7]

KDM5 Family: Structure, Function, and Substrate Specificity

KDM5 Enzymes as H3K4me1/2/3 Demethylases

KDM5 enzymes feature a conserved catalytic domain comprising Jumonji N (JmjN) and Jumonji C (JmjC) subdomains, which coordinate Fe(II) and α-ketoglutarate (αKG) to catalyze demethylation. KDM5-C70 competitively inhibits αKG binding, with Ki values of 1–6 nM across KDM5A-D [9] [10]. Structural analyses reveal that KDM5-C70 occupies the αKG-binding pocket, forming metal-coordinating bonds with Mn(II)/Fe(II) and inducing conformational changes that disrupt substrate binding [9]. This specificity prevents activity on non-H3K4 substrates (e.g., H3K9/27).

KDM5B in Transcriptional Repression and Stem Cell Maintenance

KDM5B is overexpressed in luminal breast cancers and embryonic stem cells, where it maintains pluripotency by repressing differentiation genes. It localizes to CpG islands and broad H3K4me3 domains, narrowing these regions to enhance transcriptional heterogeneity—a key driver of therapy resistance [3] [6]. KDM5-C70 treatment broadens H3K4me3 peaks genome-wide, reducing transcriptomic variability and restoring drug sensitivity in resistant cells [3] [6].

Table 2: KDM5 Family Members and Inhibitor Binding Properties

EnzymeCatalytic Domain StructureKDM5-C70 Ki (nM)*Primary Biological Role
KDM5AJmjN-JmjC + Zn-binding2.0Metastasis suppression; RB binding
KDM5BJmjN-JmjC + Zn-binding1.0Stem cell maintenance; therapy resistance
KDM5CJmjN-JmjC + Zn-binding6.1Neural development; X-linked intellectual disability
KDM5DJmjN-JmjC + Zn-binding3.4Male-specific tumor suppression

Source: [9] [10]

Rationale for Targeting KDM5 Enzymes in Disease and Development

KDM5 enzymes drive pathological processes in cancer and neurodegeneration:

  • Cancer Therapy Resistance: In estrogen receptor-positive (ER+) breast cancer, KDM5B amplifies cellular transcriptomic heterogeneity, selecting for anti-estrogen-resistant clones. KDM5-C70 synergizes with fulvestrant, suppressing tumor growth in xenografts by enhancing H3K4me3 breadth and apoptosis [3] [6].
  • Viral Mimicry Activation: KDM5 inhibition in breast cancer cells de-represses endogenous retroviral elements, generating double-stranded RNA and RNA:DNA hybrids. This triggers R-loop formation, DNA damage, and cGAS/STING-mediated interferon responses—potentiating immunotherapy [8].
  • Stem Cell Differentiation: In rat NSCs, KDM5-C70 upregulates Tgf-β1 and Jak-STAT signaling while suppressing phosphatidylethanolamine (PE) biosynthesis. This metabolic reprogramming shifts cell fate toward astrocytes, offering therapeutic potential for neural injury [2] [4] [5].

Table 3: Disease Contexts for KDM5-C70 Application

Disease ContextMechanism of ActionKey Outcomes
Breast cancer resistanceH3K4me3 broadening → transcriptomic homogeneityFulvestrant sensitization; tumor regression [3]
"Cold" tumor microenvironmentsR-loop formation → cGAS/STING activation → IFN-I secretionEnhanced MHC-I expression; T-cell recruitment [8]
Neural injury repairPE pathway suppression → astrocytic gene activationGFAP+ astrocyte differentiation [2] [4]

Properties

CAS Number

1596348-32-1

Product Name

KDM5-C70

IUPAC Name

ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate

Molecular Formula

C17H28N4O3

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3

InChI Key

WCILOMUUNVPIKQ-UHFFFAOYSA-N

SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC

Solubility

Soluble in DMSO

Synonyms

KDM5-C70; KDM5C70; KDM5 C70.

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC

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